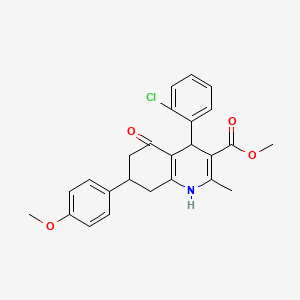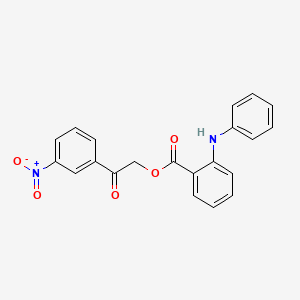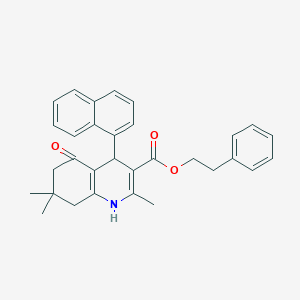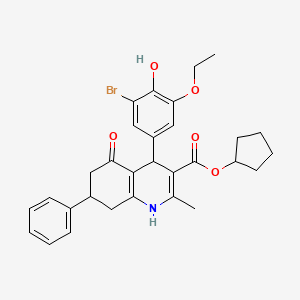
2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol, also known as PTI-125, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials for the treatment of Alzheimer's disease and other related disorders.
Mécanisme D'action
2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is believed to exert its therapeutic effects by modulating the activity of the protein known as amyloid beta precursor protein (APP). This protein is involved in the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to reduce the production of amyloid beta and to promote the clearance of existing plaques. In addition, 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to improve synaptic function and to promote neurogenesis, which are important for maintaining cognitive function.
Biochemical and physiological effects:
2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress, which are key contributors to the pathogenesis of neurodegenerative diseases. In addition, 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to improve synaptic function and to promote neurogenesis, which are important for maintaining cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is that it has shown promising results in preclinical studies and is now being evaluated in clinical trials for the treatment of Alzheimer's disease and other related disorders. However, one limitation of 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is that its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic effects.
Orientations Futures
There are several future directions for research on 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol. One direction is to further investigate its mechanism of action and to identify the specific targets that are responsible for its therapeutic effects. Another direction is to evaluate its efficacy in clinical trials for the treatment of Alzheimer's disease and other related disorders. Finally, future research could explore the potential of 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Méthodes De Synthèse
The synthesis of 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol involves a multi-step process that begins with the reaction of 2-(phenylacetyl)-3-(trifluoromethyl)indazole with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by reduction of the oxime using sodium borohydride to yield the final product, 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol.
Applications De Recherche Scientifique
2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. It has been shown to have neuroprotective properties and to improve cognitive function in preclinical models of Alzheimer's disease and traumatic brain injury. In addition, 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to reduce inflammation and oxidative stress, which are key contributors to the pathogenesis of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)15(23)12-8-4-5-9-13(12)20-21(15)14(22)10-11-6-2-1-3-7-11/h1-3,6-7,12,23H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKROSLURNUKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5112199.png)
![7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile](/img/structure/B5112215.png)
![N,4-dimethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5112231.png)

![N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5112239.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide](/img/structure/B5112247.png)


![N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide](/img/structure/B5112264.png)
![1-allyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5112271.png)
![5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5112279.png)
